molecular formula C6H16BrNO3 B1610897 2,2',2''-Nitrilotrisethanol hydrobromide CAS No. 25114-70-9

2,2',2''-Nitrilotrisethanol hydrobromide

Cat. No.: B1610897
CAS No.: 25114-70-9
M. Wt: 230.1 g/mol
InChI Key: UKKLUBWWAGMMAG-UHFFFAOYSA-N
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Description

2,2’,2’'-Nitrilotrisethanol hydrobromide: is a chemical compound with the molecular formula C6H16BrNO3 . It is a derivative of 2,2’,2’'-nitrilotriethanol, which is commonly known as triethanolamine. This compound is characterized by the presence of three hydroxyl groups and a hydrobromide ion. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘-Nitrilotrisethanol hydrobromide typically involves the reaction of 2,2’,2’'-nitrilotriethanol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting material to the desired product. The general reaction can be represented as follows:

(HOCH2CH2)3N+HBr(HOCH2CH2)3NHBr\text{(HOCH}_2\text{CH}_2\text{)}_3\text{N} + \text{HBr} \rightarrow \text{(HOCH}_2\text{CH}_2\text{)}_3\text{N} \cdot \text{HBr} (HOCH2​CH2​)3​N+HBr→(HOCH2​CH2​)3​N⋅HBr

Industrial Production Methods: In industrial settings, the production of 2,2’,2’‘-Nitrilotrisethanol hydrobromide involves large-scale reactions using high-purity reagents. The process includes the careful addition of hydrobromic acid to 2,2’,2’'-nitrilotriethanol under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2’,2’'-Nitrilotrisethanol hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrobromide ion can be substituted with other anions or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used to substitute the hydrobromide ion, including halides and other anions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Compounds with different anions or functional groups.

Scientific Research Applications

2,2’,2’'-Nitrilotrisethanol hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a chelating agent to bind metal ions and form stable complexes. It is also used in the synthesis of various organic compounds.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,2’,2’'-Nitrilotrisethanol hydrobromide involves its ability to form stable complexes with metal ions through its hydroxyl groups. This chelation process is crucial in various applications, such as metal ion separation and purification. The compound can also interact with biological molecules, influencing biochemical pathways and processes.

Comparison with Similar Compounds

    2,2’,2’'-Nitrilotriethanol: The parent compound, which lacks the hydrobromide ion.

    Triethanolamine hydrochloride: Similar structure but with a hydrochloride ion instead of a hydrobromide ion.

    Bis-tris: A related compound with similar buffering properties.

Uniqueness: 2,2’,2’'-Nitrilotrisethanol hydrobromide is unique due to its specific combination of hydroxyl groups and a hydrobromide ion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific ionic interactions and stability.

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3.BrH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKLUBWWAGMMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CCO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947978
Record name 2,2',2''-Nitrilotri(ethan-1-ol)--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25114-70-9
Record name Ethanol, 2,2′,2′′-nitrilotris-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25114-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',2''-Nitrilotrisethanol hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025114709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2''-Nitrilotri(ethan-1-ol)--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-nitrilotrisethanol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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